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Compound of Interest

Compound Name: VCP171

Cat. No.: B10770963 Get Quote

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological

Activity of a Novel Adenosine A1 Receptor Positive Allosteric Modulator

Abstract
VCP171, with the formal name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-

methanone, is a potent and selective positive allosteric modulator (PAM) of the adenosine A1

receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, VCP171
has garnered significant interest within the scientific community for its potential therapeutic

applications, particularly in the management of neuropathic pain. This technical guide provides

a comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of VCP171. Detailed experimental protocols for key assays

and a summary of the known signaling pathways associated with its mechanism of action are

also presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties
VCP171 is a synthetic small molecule with a well-defined chemical structure. Its identity and

fundamental properties are summarized in the tables below.

Table 1: Chemical Identity of VCP171
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Identifier Value

Formal Name
[2-amino-4-[3-(trifluoromethyl)phenyl]-3-

thienyl]phenyl-methanone

CAS Number 1018830-99-3

Molecular Formula C₁₈H₁₂F₃NOS

Molecular Weight 347.35 g/mol [2][3]

SMILES
NC1=C(C(=O)C2=CC=CC=C2)C(=CS1)C3=CC

=CC(=C3)C(F)(F)F

InChI

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-

7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-

1-3-6-11/h1-10H,22H2

InChIKey HNHLVOBHWXLIGP-UHFFFAOYSA-N

Table 2: Physicochemical Properties of VCP171
Property Value

Appearance Crystalline solid

Purity ≥98% (HPLC)[2][3]

Solubility
DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10

mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL

Storage Store at -20°C[3]

Biological and Pharmacological Properties
VCP171 is characterized as a positive allosteric modulator of the adenosine A1 receptor.[1][2]

[3] This means it binds to a site on the receptor that is distinct from the orthosteric site where

the endogenous ligand, adenosine, binds. By doing so, it enhances the affinity and/or efficacy

of adenosine and other A1R agonists.[1] In the absence of an orthosteric agonist, VCP171 can

act as a partial agonist, leading to the inhibition of cAMP activity.[2][3]
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Table 3: Pharmacological Data for VCP171
Parameter Value Species/Assay Condition

Target Adenosine A1 Receptor (A1R) Human, Rat

Mechanism of Action
Positive Allosteric Modulator

(PAM)

pKb 5.65

EC₅₀ 15.8 µM
Kinetic assay measuring

agonist dissociation

EC₅₀ (eEPSC reduction in

Lamina I neurons)

1.995 µM (neuropathic pain

model) vs 2.512 µM (sham)
Rat

EC₅₀ (eEPSC reduction in

Lamina II neurons)

0.251 µM (neuropathic pain

model) vs 0.631 µM (sham)
Rat

Signaling Pathways
Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a

cascade of intracellular signaling events. VCP171, as a positive allosteric modulator, enhances

these signaling pathways in the presence of an agonist. The primary signaling mechanism

involves the coupling of the A1R to inhibitory G-proteins (Gi/o).
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VCP171 enhances adenosine A1 receptor signaling pathways.

Upon agonist binding, the activated A1R-Gi/o complex leads to:

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

[4][5]

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and ATP-

sensitive potassium (KATP) channels, leading to membrane hyperpolarization and reduced

neuronal excitability.[4][6]

Inhibition of N-type and P/Q-type voltage-gated calcium channels, which suppresses

neurotransmitter release.[4][7]
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Activation of phospholipase C (PLC), which can lead to the mobilization of intracellular

calcium and activation of protein kinase C (PKC).[4]

Modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2

pathway.[8]

Recruitment of β-arrestin 2, which is enhanced by VCP171 in the presence of an agonist.[9]

Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment of the

pharmacological properties of VCP171. Below are generalized protocols for key assays used to

characterize its activity.

Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of VCP171 to the adenosine A1 receptor.

Prepare cell membranes
expressing A1R

Incubate membranes with a fixed
concentration of radiolabeled A1R antagonist

and varying concentrations of VCP171

Separate bound and free radioligand
by vacuum filtration

Measure radioactivity of bound radioligand
on the filter

Analyze data to determine
IC50 and Ki values
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Workflow for a competitive radioligand binding assay.

Protocol:

Membrane Preparation: Homogenize cells or tissues expressing the adenosine A1 receptor

in a suitable buffer and prepare a membrane fraction by centrifugation.

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration

of a specific A1R radioligand (e.g., [³H]DPCPX) and a range of concentrations of VCP171.

Separation: After incubation to reach equilibrium, rapidly filter the contents of each well

through a glass fiber filter to separate the membrane-bound radioligand from the free

radioligand.

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the VCP171
concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This functional assay measures the effect of VCP171 on the inhibition of adenylyl cyclase

activity.
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Culture cells expressing A1R

Pre-incubate cells with VCP171,
then stimulate with an A1R agonist

in the presence of forskolin

Lyse the cells to release
intracellular cAMP

Measure cAMP levels using a
competitive immunoassay (e.g., HTRF, ELISA)

Determine the effect of VCP171 on
agonist-mediated inhibition of cAMP production

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare acute brain or spinal cord slices

Establish a whole-cell patch clamp
recording from a target neuron

Record baseline synaptic activity
(e.g., evoked excitatory postsynaptic currents - eEPSCs)

Bath-apply VCP171 at a known concentration

Record synaptic activity in the
presence of VCP171

Analyze changes in eEPSC amplitude,
frequency, and kinetics

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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